2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl[4-(2-methoxyphenyl)piperazin-1-yl]methanone
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Overview
Description
2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl[4-(2-methoxyphenyl)piperazin-1-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hexahydrocyclohepta[c]pyrazole ring and a methoxyphenyl piperazine moiety, making it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl[4-(2-methoxyphenyl)piperazin-1-yl]methanone typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .
Chemical Reactions Analysis
Types of Reactions
2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl[4-(2-methoxyphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl[4-(2-methoxyphenyl)piperazin-1-yl]methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl[4-(2-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethylamine hydrochloride: A related compound with similar structural features but different functional groups.
1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine hydrochloride: Another compound with a pyrazole ring but different substituents.
5-Methyl-1H-pyrazol-4-amine dihydrochloride: A simpler pyrazole derivative with distinct chemical properties.
Uniqueness
2,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-yl[4-(2-methoxyphenyl)piperazin-1-yl]methanone stands out due to its unique combination of a hexahydrocyclohepta[c]pyrazole ring and a methoxyphenyl piperazine group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H26N4O2 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H26N4O2/c1-26-18-10-6-5-9-17(18)23-11-13-24(14-12-23)20(25)19-15-7-3-2-4-8-16(15)21-22-19/h5-6,9-10H,2-4,7-8,11-14H2,1H3,(H,21,22) |
InChI Key |
IXFQXBMSOUSQGX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=NNC4=C3CCCCC4 |
Origin of Product |
United States |
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